molecular formula C11H14O3S B8682183 But-3-enyl 4-methylbenzenesulfonate CAS No. 778-29-0

But-3-enyl 4-methylbenzenesulfonate

Cat. No. B8682183
CAS RN: 778-29-0
M. Wt: 226.29 g/mol
InChI Key: RMVHRBRSQIDTKT-UHFFFAOYSA-N
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Description

But-3-enyl 4-methylbenzenesulfonate is a chemical compound . Its chemical formula is C₁₁H₁₂O₃S . It is also known as 3-Butynyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1=CC=C (C=C1)S (=O) (=O)OCCC#C . This indicates the presence of a toluene (methylbenzene) group, a sulfonate group, and a but-3-enyl group in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies on similar compounds suggest that they may undergo solvolysis following the S_N2 mechanism .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling such compounds .

properties

CAS RN

778-29-0

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

but-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3

InChI Key

RMVHRBRSQIDTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

29.3 millimoles of 3-buten-1-ol are added to a solution of 525 millimoles of p-toluenesulphonyl chloride in 200 ml of anhydrous pyridine cooled to 0° C. The mixture thus obtained is kept stirred overnight at −5° C. It is then added with stirring to a mixture of 200 g of water and ice. An oily product is extracted from the aqueous mixture by 3 ether washes, each of 300 ml. The ether fractions are washed twice with 300 ml of a cold solution of hydrochloric acid (HCl:water being 1:1 by weight) to remove pyridine, and then with 300 ml of water, and are then dried over potassium carbonate and sodium sulphate and decolorized with active carbon. The suspension is filtered and the ether is evaporated from the filtrate at reduced pressure to leave an oily product. The oily product is then washed with cold pentane to remove the impurities and obtain γ-butenyl 1-tosylate.
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Quantity
525 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor 3-buten-1-ol (33.2 g) and pyridine (230 ml) were charged and p-toluene sulfonyl chloride (96.7 g) was added thereto over 3.5 hours, while maintaining the internal temperature not higher than 5° C. under cooling in an ice bath. After stirring for 30 minutes, the reaction mixture was added to water (250 ml). Dichloromethane (250 ml) was added thereto and subjected to liquid separation. A saturated aqueous sodium carbonate solution (250 ml) and water (200 ml) were added to wash the lower layer, followed by liquid separation and washing with water (200 ml) twice, and dried over magnesium sulfate. After filtration followed by distillation to remove the solvent, 98.1 g of CH2═CH(CH2)2OTs was obtained.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
96.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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